N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
This compound features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4 and a thioacetamide side chain modified with a 2-oxo-2-(piperidin-1-yl)ethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and receptor binding . The piperidine ring in the side chain may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors, through its basic nitrogen .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c23-17(10-27-11-18(24)22-6-2-1-3-7-22)21-19-20-14(9-28-19)13-4-5-15-16(8-13)26-12-25-15/h4-5,8-9H,1-3,6-7,10-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWJBIBXKXBFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The key structural components include:
- Thiazole ring : Contributes to the compound's reactivity and biological activity.
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Piperidine-derived thioacetamide : Enhances the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and benzo[d][1,3]dioxole demonstrate potent growth inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These findings suggest that this compound may possess similar anticancer potential due to its structural analogies with these compounds .
Antimicrobial Activity
The presence of the thiazole ring in this compound has been associated with antimicrobial properties. Compounds containing thiazoles have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. For example, thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in various studies .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that structural analogs can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
Study on Antitumor Activity
In a recent study focusing on thiazole derivatives, several compounds were synthesized and evaluated for their antitumor activity against human cancer cell lines (HeLa, A549, MCF-7). The results indicated that certain derivatives showed IC50 values below 5 µM, highlighting their potential as effective anticancer agents .
Screening for Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various thiazole-containing compounds against multiple bacterial strains. The results demonstrated significant inhibition zones for compounds structurally related to this compound, suggesting promising applications in treating infections caused by resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide has been investigated for its potential in treating various diseases, particularly cancer and microbial infections.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell cycle regulation .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines, enhancing caspase activity and promoting programmed cell death .
- Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial for cancer cell division, at concentrations as low as 20 μM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : It has been tested against various bacterial strains, showing higher efficacy against gram-positive bacteria compared to gram-negative strains .
- Mechanism of Action : The presence of the thiazole ring enhances lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Anticancer Efficacy : A study published in Molecules evaluated the anticancer effects of similar thiazole derivatives against different cancer cell lines (HCT116, MCF7). The results indicated significant cytotoxicity with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins .
- Antimicrobial Testing : Research conducted in 2021 assessed the antimicrobial properties of synthesized thiazole derivatives using disc diffusion methods. The results indicated strong activity against Bacillus cereus and other gram-positive bacteria .
- In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of a thiazole-benzo[d][1,3]dioxole scaffold and a piperidine-containing thioacetamide side chain. Key comparisons with similar compounds include:
Key Observations :
- Piperidine vs.
- Thioacetamide Side Chain : The thioether linkage in the target compound could enhance oxidative stability relative to esters or amides in analogs like Compound 9c .
- Halogenation Effects : Unlike halogenated analogs (e.g., 9c, ), the target compound lacks halogens, suggesting lower lipophilicity but possibly reduced membrane permeability .
2.2.1. Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide?
- Methodology : The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:
- Formation of thioether bonds between thiol-containing intermediates and halogenated acetamides.
- Use of catalysts (e.g., triethylamine) and solvents (e.g., dimethylformamide) to enhance reaction efficiency .
- Temperature control (20–25°C for chloroacetyl chloride coupling) to minimize side reactions .
- Optimization : Reaction yields can be improved by monitoring progress via thin-layer chromatography (TLC) and adjusting pH or solvent polarity .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) and assess stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to maintain compound stability?
- Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis of the thioacetamide group.
- Avoid exposure to light or oxidizing agents, as the thiazole and dioxole moieties are sensitive to photodegradation .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data across different in vitro models?
- Contradiction Analysis :
-
Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum concentration) may alter bioavailability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
-
Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., fluorinated or methylated analogs) to identify critical functional groups (Table 1) .
Table 1: Bioactivity of Structural Analogs
Compound Modification Observed Activity Reference Fluorine substituent on thiazole Enhanced cytotoxicity Methylation of piperidine Reduced metabolic clearance
Q. What computational strategies are effective for predicting biological targets and binding modes?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets based on the compound’s thiazole and acetamide motifs, which often bind ATP pockets .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential off-target effects .
- Validation : Cross-check predictions with experimental data (e.g., competitive binding assays) .
Q. How should researchers design in vivo studies to resolve contradictions between in vitro efficacy and toxicity profiles?
- Experimental Design :
- Dose Optimization : Start with 1/10th of the in vitro IC50 to assess acute toxicity in rodent models .
- Metabolite Tracking : Use LC-MS to monitor hepatic metabolites, as the dioxole group may undergo cytochrome P450-mediated oxidation .
- Data Interpretation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) with in vitro clearance rates to identify metabolic bottlenecks .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization Conditions :
- Use mixed solvents (e.g., ethanol:water 70:30) to improve crystal lattice formation.
- Add co-crystallization agents (e.g., PEG 4000) to stabilize hydrophobic interactions .
Methodological Notes
- Synthesis Reproducibility : Always report solvent purity and catalyst batch numbers, as trace impurities (e.g., metal ions) can alter reaction pathways .
- Bioactivity Validation : Use at least two independent assays (e.g., MTT and apoptosis staining) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
